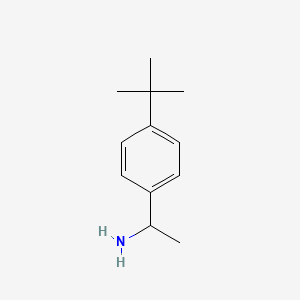

1-(4-Tert-butylphenyl)ethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-tert-butylphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-9(13)10-5-7-11(8-6-10)12(2,3)4/h5-9H,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZUDLUBTTHIVTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00408320 | |

| Record name | 1-(4-tert-butylphenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89538-65-8 | |

| Record name | 1-(4-tert-butylphenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-tert-butylphenyl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1-(4-tert-butylphenyl)ethanamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for preparing 1-(4-tert-butylphenyl)ethanamine, a valuable building block in medicinal chemistry and materials science. The guide details both classical racemic syntheses and modern asymmetric approaches, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.

Racemic Synthesis of this compound

The preparation of racemic this compound is commonly achieved through two primary methods: the Leuckart reaction and reductive amination of the corresponding ketone, 4'-tert-butylacetophenone.

Leuckart Reaction

The Leuckart reaction is a classic method for the reductive amination of aldehydes and ketones using formic acid or its derivatives as both the reducing agent and the nitrogen source.[1] This one-pot reaction typically involves high temperatures and results in the formation of the N-formyl intermediate, which is subsequently hydrolyzed to yield the primary amine.[1]

A mixture of 4'-tert-butylacetophenone (1 equivalent) and ammonium formate (5-10 equivalents) is heated at 160-185°C for 6-24 hours.[1] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and then hydrolyzed by refluxing with a strong acid, such as hydrochloric acid, to cleave the intermediate formamide. After cooling, the aqueous solution is made alkaline with a base (e.g., NaOH) to liberate the free amine. The product is then extracted with an organic solvent (e.g., diethyl ether or dichloromethane), and the combined organic layers are dried over a suitable drying agent (e.g., anhydrous sodium sulfate). The solvent is removed under reduced pressure, and the crude product can be purified by distillation or column chromatography to afford this compound.

Logical Workflow for Leuckart Reaction

Caption: General workflow for the synthesis of this compound via the Leuckart reaction.

Reductive Amination

Reductive amination is a more versatile and often milder alternative to the Leuckart reaction. This two-step, one-pot process involves the initial formation of an imine from 4'-tert-butylacetophenone and an ammonia source, followed by in-situ reduction to the desired amine.[2]

To a solution of 4'-tert-butylacetophenone (1 equivalent) and a suitable ammonia source (e.g., ammonium acetate or ammonia in methanol) in a protic solvent like methanol or ethanol, a dehydrating agent (e.g., molecular sieves) may be added. The mixture is stirred at room temperature to facilitate imine formation. Subsequently, a reducing agent such as sodium borohydride (NaBH4) is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature).[2][3] The reaction is monitored by TLC until the starting material is consumed. The reaction is then quenched by the careful addition of water. The product is extracted with an organic solvent, and the organic phase is washed, dried, and concentrated. Purification by distillation or column chromatography yields the final product.

| Parameter | Leuckart Reaction (Expected) | Reductive Amination (NaBH4) (Expected) |

| Starting Material | 4'-tert-butylacetophenone | 4'-tert-butylacetophenone |

| Reagents | Ammonium formate, HCl | Ammonium source (e.g., NH4OAc), NaBH4 |

| Solvent | None or high-boiling solvent | Methanol or Ethanol |

| Temperature | 160-185 °C | 0 °C to Room Temperature |

| Reaction Time | 6-24 hours | 2-12 hours |

| Yield | Moderate to Good | Good to Excellent |

| Work-up | Acid hydrolysis, basification, extraction | Quenching, extraction |

Table 1: Comparison of Racemic Synthesis Routes.

Asymmetric Synthesis of this compound

For applications in drug development, the synthesis of enantiomerically pure amines is crucial. Asymmetric synthesis of this compound can be achieved through several methods, including enzymatic kinetic resolution and the use of chiral auxiliaries.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. Lipases are commonly used enzymes that can selectively acylate one enantiomer of a racemic amine, allowing for the separation of the acylated and unreacted enantiomers.[4]

Racemic this compound (1 equivalent) is dissolved in a suitable organic solvent (e.g., toluene or THF). An acyl donor (e.g., ethyl acetate or vinyl acetate) and a lipase (e.g., Candida antarctica lipase B, CAL-B) are added to the solution. The reaction is stirred at a controlled temperature (e.g., 30-40 °C) and monitored for conversion (ideally to ~50%). At this point, the reaction is stopped, and the enzyme is filtered off. The mixture, now containing one enantiomer of the acylated amine and the other unreacted enantiomer of the amine, is separated by column chromatography or extraction. The acylated amine can then be hydrolyzed to afford the other enantiomer of the amine.

| Parameter | Enzymatic Kinetic Resolution (Expected) |

| Substrate | Racemic this compound |

| Biocatalyst | Lipase (e.g., Candida antarctica lipase B) |

| Acyl Donor | Ethyl acetate or Vinyl acetate |

| Solvent | Organic solvent (e.g., Toluene) |

| Temperature | 30-40 °C |

| Conversion | ~50% |

| Enantiomeric Excess (e.e.) | >95% for both enantiomers |

Table 2: Expected Parameters for Enzymatic Kinetic Resolution.

Workflow for Enzymatic Kinetic Resolution

Caption: General workflow for the enzymatic kinetic resolution of this compound.

Asymmetric Synthesis using Chiral Auxiliaries

Chiral auxiliaries are enantiomerically pure compounds that can be temporarily incorporated into a substrate to direct a stereoselective transformation. The Ellman auxiliary (tert-butanesulfinamide) is a widely used chiral auxiliary for the asymmetric synthesis of amines.[5][6]

(R)- or (S)-tert-butanesulfinamide is condensed with 4'-tert-butylacetophenone in the presence of a Lewis acid catalyst (e.g., Ti(OEt)4) to form the corresponding chiral N-sulfinyl imine. This intermediate is then reacted with a suitable reducing agent, such as sodium borohydride, which stereoselectively reduces the imine to the corresponding sulfinamide. The diastereoselectivity of the reduction is typically high. Finally, the chiral auxiliary is cleaved under acidic conditions (e.g., HCl in methanol) to yield the enantiomerically enriched primary amine hydrochloride salt.

| Parameter | Asymmetric Synthesis with Ellman's Auxiliary (Expected) |

| Starting Materials | 4'-tert-butylacetophenone, (R)- or (S)-tert-butanesulfinamide |

| Key Reagents | Ti(OEt)4, NaBH4, HCl |

| Key Intermediate | Chiral N-sulfinyl imine |

| Diastereomeric Ratio (d.r.) | High (>90:10) |

| Enantiomeric Excess (e.e.) | High (>95%) |

| Final Product | (R)- or (S)-1-(4-tert-butylphenyl)ethanamine hydrochloride |

Table 3: Expected Parameters for Asymmetric Synthesis using a Chiral Auxiliary.

Spectroscopic Data

The structure of the synthesized this compound can be confirmed by standard spectroscopic methods.

| Technique | Expected Chemical Shifts / Bands |

| ¹H NMR (CDCl₃) | δ ~ 7.3 (d, 2H, Ar-H), ~ 7.2 (d, 2H, Ar-H), ~ 4.1 (q, 1H, CH), ~ 1.4 (d, 3H, CH₃), ~ 1.3 (s, 9H, C(CH₃)₃), ~ 1.5 (br s, 2H, NH₂) |

| ¹³C NMR (CDCl₃) | δ ~ 149, ~ 144, ~ 126, ~ 125, ~ 50, ~ 34, ~ 31, ~ 25 |

| IR (neat) | ν ~ 3300-3400 cm⁻¹ (N-H stretch), ~ 2960 cm⁻¹ (C-H stretch), ~ 1610 cm⁻¹ (C=C stretch) |

Table 4: Expected Spectroscopic Data for this compound.[7][8]

Conclusion

This guide has outlined the principal synthetic methodologies for the preparation of this compound. For the production of the racemic amine, both the Leuckart reaction and reductive amination offer viable routes, with the latter generally providing milder conditions and higher yields. For the synthesis of enantiomerically pure forms, enzymatic kinetic resolution and the use of chiral auxiliaries represent robust and highly stereoselective strategies. The selection of the most appropriate synthetic route will depend on the specific requirements of the research or development project, including scale, cost, and desired stereochemical purity.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Asymmetric synthesis of amines using tert-butanesulfinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 7. spectrabase.com [spectrabase.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties of 1-(4-tert-butylphenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(4-tert-butylphenyl)ethanamine (CAS No: 89538-65-8), a primary amine with potential applications in medicinal chemistry and drug development. This document details its physical characteristics, spectroscopic profile, and common synthetic routes. While specific biological activities for this compound are not extensively documented, this guide explores the known structure-activity relationships of related phenethylamine derivatives to provide context for its potential pharmacological relevance. Detailed experimental protocols for its synthesis and characterization are also provided to support further research and development efforts.

Chemical and Physical Properties

This compound, also known as α-methyl-4-tert-butylbenzylamine, is a substituted phenethylamine. The presence of the bulky tert-butyl group on the phenyl ring significantly influences its physical and chemical properties.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 1-(4-tert-butylphenyl)ethan-1-amine | N/A |

| CAS Number | 89538-65-8 | [][2] |

| Molecular Formula | C₁₂H₁₉N | [] |

| Molecular Weight | 177.29 g/mol | [][2] |

| Boiling Point | 253.6 °C at 760 mmHg | [] |

| Density | 0.916 g/cm³ | [] |

| Flash Point | 112.2 °C | N/A |

| Melting Point | Not available | [3] |

| Solubility | Insoluble in water | [4] |

| XLogP3 | 2.9 | [5] |

| Hydrogen Bond Donor Count | 1 | N/A |

| Hydrogen Bond Acceptor Count | 1 | N/A |

| Rotatable Bond Count | 2 | N/A |

| Topological Polar Surface Area | 26.0 Ų | [6] |

Synthesis

The synthesis of this compound can be achieved through several established methods for amine synthesis. The most common and direct route is the reductive amination of the corresponding ketone, 4'-tert-butylacetophenone.

Reductive Amination

Reductive amination is a versatile method for preparing amines from ketones or aldehydes. In this case, 4'-tert-butylacetophenone is reacted with an ammonia source to form an intermediate imine, which is then reduced to the final amine product.

References

- 2. CAS 89538-65-8 | Sigma-Aldrich [sigmaaldrich.com]

- 3. aksci.com [aksci.com]

- 4. 1-[4-(tert-Butyl)phenyl]ethan-1-one(943-27-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. PubChemLite - 1-(4-tert-butylphenyl)ethan-1-amine (C12H19N) [pubchemlite.lcsb.uni.lu]

- 6. 2-(4-Tert-butylphenyl)ethan-1-amine | C12H19N | CID 2735689 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(4-tert-butylphenyl)ethanamine (CAS: 89538-65-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-tert-butylphenyl)ethanamine, a primary amine with potential applications in chemical synthesis and as a building block for pharmacologically active molecules. This document consolidates available physicochemical data, outlines a probable synthetic route, and presents predicted spectral information. Due to a lack of specific experimental data in the public domain, this guide also includes general methodologies and data for closely related compounds to provide a foundational understanding for researchers.

Chemical and Physical Properties

This compound is a substituted phenethylamine derivative. Its core structure consists of a phenyl ring substituted with a tert-butyl group at the para position and an aminoethyl group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 89538-65-8 | N/A |

| Molecular Formula | C₁₂H₁₉N | N/A |

| Molecular Weight | 177.29 g/mol | N/A |

| Appearance | Liquid (at 20°C) | [1] |

| Boiling Point | 253.6 °C at 760 mmHg | [2] |

| Density | 0.916 g/cm³ | [2] |

| Flash Point | 112.2 °C | [2] |

| Refractive Index | 1.508 | [2] |

| LogP | 3.7041 | [2] |

| PSA (Polar Surface Area) | 26.02 Ų | [2] |

Synthesis

A common and effective method for the synthesis of primary amines from ketones is reductive amination. For this compound, a likely synthetic pathway involves the reductive amination of 4'-tert-butylacetophenone.

General Experimental Protocol: Reductive Amination of 4'-tert-butylacetophenone

This protocol is a generalized procedure based on established methods for reductive amination.[3][4][5][6][7][8] Optimization of reaction conditions (temperature, reaction time, and stoichiometry) may be required to achieve optimal yields and purity.

Materials:

-

4'-tert-butylacetophenone

-

Ammonium acetate or ammonia in methanol

-

Sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN)

-

Methanol (anhydrous)

-

Drying agent (e.g., anhydrous magnesium sulfate or molecular sieves)

-

Diethyl ether or other suitable extraction solvent

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve 4'-tert-butylacetophenone (1 equivalent) in anhydrous methanol. Add a source of ammonia, such as ammonium acetate (excess, e.g., 10 equivalents), or a solution of ammonia in methanol.[3] A drying agent like anhydrous magnesium sulfate can be added to facilitate the formation of the imine by removing the water produced.[9] Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting ketone.

-

Reduction: Once the imine formation is deemed complete or has reached equilibrium, cool the reaction mixture in an ice bath. Cautiously add the reducing agent, such as sodium borohydride (NaBH₄), in small portions.[5][6][7][8] The use of sodium cyanoborohydride (NaBH₃CN) is also a common alternative.[3]

-

Work-up: After the addition of the reducing agent is complete, allow the reaction to stir for several hours at room temperature, continuing to monitor by TLC. Once the reaction is complete, quench the reaction by the slow addition of water or a saturated solution of sodium bicarbonate.

-

Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent like diethyl ether.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. The crude this compound can then be purified by distillation under reduced pressure or by column chromatography on silica gel.

Synthesis Workflow

References

- 1. rsc.org [rsc.org]

- 2. Frontiers | Behavioral Effects of a Potential Novel TAAR1 Antagonist [frontiersin.org]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. 4-(O-benzylphenoxy)-N-methylbutylamine (bifemelane) and other 4-(O-benzylphenoxy)-N-methylalkylamines as new inhibitors of type A and B monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 7. scielo.org.mx [scielo.org.mx]

- 8. Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin [scielo.org.mx]

- 9. PubChemLite - 1-(4-tert-butylphenyl)ethan-1-amine (C12H19N) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Molecular Structure of 1-(4-tert-butylphenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 1-(4-tert-butylphenyl)ethanamine, a substituted phenethylamine with potential applications in pharmaceutical research and development.

Molecular Structure and Properties

This compound is a chiral organic compound with the chemical formula C₁₂H₁₉N. Its structure consists of a phenethylamine backbone with a tert-butyl group substituted at the para-position of the phenyl ring and a methyl group at the alpha-position of the ethylamine side chain.

Key Identifiers and Physical Properties:

| Property | Value | Reference |

| IUPAC Name | 1-(4-tert-butylphenyl)ethan-1-amine | |

| CAS Number | 89538-65-8 | [1] |

| Molecular Formula | C₁₂H₁₉N | [2] |

| Molecular Weight | 177.29 g/mol | [1] |

| Canonical SMILES | CC(C1=CC=C(C=C1)C(C)(C)C)N | [2] |

| InChI Key | HZUDLUBTTHIVTP-UHFFFAOYSA-N | [2] |

Due to the presence of a chiral center at the alpha-carbon of the ethylamine side chain, this compound exists as two enantiomers: (R)-1-(4-tert-butylphenyl)ethanamine and (S)-1-(4-tert-butylphenyl)ethanamine.[3][4][5]

Structural Diagram:

Caption: 2D structure of this compound.

Spectroscopic Data (Predicted)

Predicted Mass Spectrometry Data:

| Adduct | m/z |

| [M+H]⁺ | 178.15903 |

| [M+Na]⁺ | 200.14097 |

| [M-H]⁻ | 176.14447 |

| [M+NH₄]⁺ | 195.18557 |

| [M+K]⁺ | 216.11491 |

| [M]⁺ | 177.15120 |

| Data obtained from computational predictions.[2] |

Experimental Protocols: Synthesis

A common and effective method for the synthesis of this compound is the Leuckart reaction, a type of reductive amination.[6][7] This one-pot reaction utilizes a ketone as the starting material and an excess of ammonium formate or formamide as both the nitrogen source and the reducing agent.[7]

General Protocol for the Synthesis of this compound via the Leuckart Reaction:

Starting Material: 4'-tert-Butylacetophenone

Reagents: Ammonium formate or Formamide, Hydrochloric acid (for hydrolysis)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, 4'-tert-butylacetophenone is mixed with a significant excess of ammonium formate or formamide.[6][7]

-

Heating: The reaction mixture is heated to a high temperature, typically between 160-185°C, for several hours. The progress of the reaction can be monitored by thin-layer chromatography.[7]

-

Formation of Formyl Intermediate: During the heating process, the ketone reacts with the amine source to form an N-formyl intermediate.

-

Hydrolysis: After the initial reaction is complete, the mixture is cooled. The N-formyl intermediate is then hydrolyzed by heating with an aqueous acid, such as hydrochloric acid, to yield the primary amine.[6]

-

Workup and Purification: The reaction mixture is cooled, made basic with a strong base (e.g., NaOH) to deprotonate the ammonium salt, and the product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product can be further purified by distillation or column chromatography to yield pure this compound.

Reaction Workflow:

Caption: Synthetic workflow for this compound.

Potential Biological Activity and Signaling Pathways

This compound belongs to the broad class of substituted phenethylamines, which are known to exhibit a wide range of pharmacological activities, primarily targeting the central nervous system (CNS).[8] Many compounds within this class act as stimulants, hallucinogens, entactogens, appetite suppressants, and antidepressants.[8]

The pharmacological effects of substituted phenethylamines are often mediated through their interaction with various neurotransmitter systems, including:

-

Dopamine Transporter (DAT): Many phenethylamines inhibit the reuptake of dopamine, leading to increased synaptic dopamine levels.[9]

-

Norepinephrine Transporter (NET): Inhibition of norepinephrine reuptake is another common mechanism of action.

-

Serotonin Transporter (SERT): Some derivatives also affect the serotonin system by inhibiting its reuptake.

-

Monoamine Oxidase (MAO): Inhibition of MAO enzymes can lead to increased levels of monoamine neurotransmitters.

Given its structural similarity to other pharmacologically active phenethylamines, it is plausible that this compound could modulate monoaminergic signaling pathways. The presence of the bulky tert-butyl group may influence its binding affinity and selectivity for different transporters and receptors. For instance, bupropion, a well-known antidepressant, is a substituted phenethylamine that acts as a norepinephrine-dopamine reuptake inhibitor.[10]

Hypothesized Signaling Pathway Modulation:

Caption: Hypothesized monoaminergic signaling modulation.

Further pharmacological studies are required to elucidate the specific biological targets and signaling pathways of this compound and to determine its potential therapeutic applications.

Conclusion

This compound is a chiral substituted phenethylamine with potential for further investigation in the field of drug discovery. This guide has provided an overview of its molecular structure, predicted spectroscopic properties, a general synthetic protocol, and a discussion of its potential biological activities based on its structural class. Future research should focus on obtaining detailed experimental data, including crystallographic and spectroscopic information, and conducting comprehensive pharmacological profiling to fully characterize this compound and its therapeutic potential.

References

- 1. 1-(4-tert-butylphenyl)ethylamine | Sigma-Aldrich [sigmaaldrich.com]

- 2. PubChemLite - 1-(4-tert-butylphenyl)ethan-1-amine (C12H19N) [pubchemlite.lcsb.uni.lu]

- 3. 511256-37-4|(S)-1-(4-tert-Butylphenyl)ethanamine|BLD Pharm [bldpharm.com]

- 4. scbt.com [scbt.com]

- 5. scbt.com [scbt.com]

- 6. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 7. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 8. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 9. Pharmacological characterization of BNMPA (alpha-benzyl-N-methylphenethylamine), an impurity of illicit methamphetamine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bupropion - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the 1H NMR Spectrum of 4-tert-butylaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 4-tert-butylaniline. It includes detailed spectral data, a standard experimental protocol for data acquisition, and a visual representation of the molecule's proton environments and their corresponding spectral signals. This document is intended to serve as a valuable resource for researchers in organic chemistry, medicinal chemistry, and drug development who utilize NMR spectroscopy for structural elucidation and characterization of small molecules.

¹H NMR Spectral Data of 4-tert-butylaniline

The ¹H NMR spectrum of 4-tert-butylaniline is characterized by four distinct signals corresponding to the different proton environments in the molecule. The para-substitution pattern of the aromatic ring leads to a symmetrical structure, simplifying the aromatic region of the spectrum. The data presented below is a representative spectrum, typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Table 1: Summary of ¹H NMR Spectral Data for 4-tert-butylaniline

| Signal Label | Chemical Shift (δ, ppm) | Integration (No. of Protons) | Multiplicity | Proton Assignment |

| A | ~1.29 | 9H | Singlet (s) | Protons of the tert-butyl group (-C(CH₃)₃) |

| B | ~3.58 | 2H | Broad Singlet (br s) | Protons of the amine group (-NH₂) |

| C | ~6.65 | 2H | Doublet (d) | Aromatic protons ortho to the amine group |

| D | ~7.21 | 2H | Doublet (d) | Aromatic protons ortho to the tert-butyl group |

Note: The chemical shift of the amine protons (Signal B) is highly dependent on the solvent and sample concentration due to hydrogen bonding effects. The aromatic protons (Signals C and D) exhibit coupling, resulting in doublets.

Interpretation of the Spectrum

The ¹H NMR spectrum of 4-tert-butylaniline provides clear evidence for its structure:

-

Signal A (δ ~1.29, 9H, s): This singlet in the upfield region is characteristic of the nine equivalent protons of the tert-butyl group. The absence of splitting indicates no adjacent protons.

-

Signal B (δ ~3.58, 2H, br s): This broad singlet corresponds to the two protons of the primary amine group. The broadness is due to quadrupole broadening from the nitrogen atom and chemical exchange with trace amounts of water or other protic species.

-

Signals C and D (δ ~6.65 and ~7.21, 2H each, d): These two signals in the aromatic region represent the four protons on the benzene ring. Due to the para-substitution, there are two sets of chemically equivalent protons. The protons ortho to the electron-donating amine group (Signal C) are shielded and appear at a lower chemical shift. The protons ortho to the tert-butyl group (Signal D) are less shielded and appear further downfield. These two sets of protons are adjacent to each other, resulting in spin-spin splitting, which manifests as two doublets.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a detailed methodology for acquiring a high-quality ¹H NMR spectrum of 4-tert-butylaniline.

1. Sample Preparation:

-

Analyte: Weigh approximately 5-25 mg of 4-tert-butylaniline.[1][2]

-

Solvent: Use a deuterated solvent, such as chloroform-d (CDCl₃), which is a common choice for small organic molecules.[1] The volume of the solvent should be around 0.6-0.7 mL to ensure an optimal sample height in the NMR tube.[1][3]

-

Internal Standard: Typically, deuterated solvents like CDCl₃ contain a small amount of tetramethylsilane (TMS, 0.03-0.05% v/v) as an internal reference, with its signal set to 0.00 ppm.[2] If not present, a small drop of TMS can be added to the solvent.

-

Procedure:

-

Place the weighed 4-tert-butylaniline into a clean, dry vial.

-

Add the deuterated solvent to the vial and gently swirl to dissolve the sample completely.

-

To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.[2][3]

-

Ensure the sample height in the NMR tube is approximately 4-5 cm.[2]

-

Cap the NMR tube securely to prevent solvent evaporation.

-

2. NMR Instrument Parameters:

-

Spectrometer: A standard NMR spectrometer with a field strength of 300 MHz or higher is suitable.

-

Nucleus: ¹H

-

Temperature: Standard room temperature (e.g., 298 K).

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Acquisition Parameters:

-

Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.

-

Relaxation Delay: A delay of 1-2 seconds between scans is recommended.

-

Acquisition Time: Typically 2-4 seconds.

-

Spectral Width: A spectral width of approximately 12-16 ppm is appropriate for most organic compounds.

-

3. Data Processing:

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference (e.g., CHCl₃ at 7.26 ppm).

-

Integration: Integrate the area under each signal to determine the relative number of protons each signal represents.

Visualization of Proton Environments

The following diagram illustrates the structure of 4-tert-butylaniline, with each unique proton environment labeled and linked to its corresponding signal in the ¹H NMR spectrum.

Figure 1. Structure of 4-tert-butylaniline with proton environments linked to their respective ¹H NMR signals.

References

Spectroscopic and Spectrometric Characterization of 1-(4-tert-butylphenyl)ethanamine and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for the key compound 1-(4-tert-butylphenyl)ethanamine and its derivatives. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the synthesis, characterization, and application of these compounds in drug discovery and development. The guide details experimental protocols for acquiring critical spectral data and presents the available data in a clear, comparative format.

Introduction

This compound and its analogs are significant scaffolds in medicinal chemistry. The presence of a chiral center and the bulky tert-butyl group offers unique steric and electronic properties that are often explored in the design of novel therapeutic agents. Accurate and thorough characterization of these molecules is paramount for understanding their structure-activity relationships. This guide focuses on the primary analytical techniques used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS).

Spectral Data Summary

Table 1: Spectral Data for this compound

| Technique | Parameter | Observed/Predicted Value | Source/Comment |

| FTIR | N-H stretch | ~3400-3300 cm⁻¹ (broad) | Typical for primary amines.[1] |

| C-H stretch (aromatic) | ~3100-3000 cm⁻¹ | Characteristic of C-H bonds on a benzene ring. | |

| C-H stretch (aliphatic) | ~3000-2850 cm⁻¹ | Due to methyl and methine C-H bonds. | |

| N-H bend | ~1650-1580 cm⁻¹ | Scissoring vibration of the -NH₂ group. | |

| C=C stretch (aromatic) | ~1600 and 1475 cm⁻¹ | Benzene ring vibrations. | |

| Mass Spec. | [M+H]⁺ (m/z) | 178.15903 | Predicted value.[2] |

| [M+Na]⁺ (m/z) | 200.14097 | Predicted value.[2] |

Table 2: Spectral Data for N-acetyl-(1R)-1-(4-tert-butylphenyl)ethan-1-amine

| Technique | Parameter | Observed/Predicted Value | Source/Comment |

| ¹³C NMR | Chemical Shifts (ppm) | Data available upon registration. | Computed using HOSE algorithm.[3] |

| FTIR | N-H stretch | ~3300 cm⁻¹ | Characteristic of a secondary amide. |

| C=O stretch (Amide I) | ~1650 cm⁻¹ | Strong absorption typical for amides. | |

| N-H bend (Amide II) | ~1550 cm⁻¹ | Characteristic of secondary amides. |

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments cited. These protocols are based on standard laboratory practices for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon and proton framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a proton spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a carbon spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range (typically 0-200 ppm).

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Neat (for liquids): Place a drop of the liquid sample between two KBr or NaCl plates.

-

Solid (as KBr pellet): Grind a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.

-

-

Instrumentation: Use a standard FTIR spectrometer.

-

Background Spectrum: Record a background spectrum of the empty sample compartment or the pure KBr pellet.

-

Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically subtract the background.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds or by direct infusion for less volatile derivatives.

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and will provide fragmentation information. Electrospray Ionization (ESI) is a softer technique often used for less volatile compounds and will primarily provide the molecular ion.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection: The detector records the abundance of each ion at a specific m/z.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to gain structural information.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectral characterization of a novel derivative of this compound.

References

Safety and Handling of 1-(4-tert-butylphenyl)ethanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety data sheet (SDS). It is compiled from publicly available data and is intended for use by qualified individuals trained in the handling of potentially hazardous chemicals. Always consult the official SDS from the supplier and follow all institutional and regulatory safety protocols.

Introduction

1-(4-tert-butylphenyl)ethanamine is a primary amine derivative of phenethylamine. Its structure, featuring a bulky tert-butyl group on the phenyl ring, suggests potential applications as an intermediate in the synthesis of more complex molecules, including pharmacologically active compounds. Due to the limited availability of specific toxicological data for this compound, this guide employs a "read-across" approach, leveraging safety and toxicological information from structurally similar compounds, namely phenethylamine and 1-phenylethanamine, to provide a comprehensive overview of its potential hazards and recommended handling procedures.

Physicochemical and Toxicological Properties

The following tables summarize the available physicochemical and toxicological data for this compound and its structural analogs. The data for the target compound is limited, and therefore, the properties of its analogs should be carefully considered for a conservative risk assessment.

Table 1: Physicochemical Properties

| Property | This compound | Phenethylamine | 1-Phenylethanamine |

| CAS Number | 89538-65-8 | 64-04-0 | 618-36-0 |

| Molecular Formula | C₁₂H₁₉N | C₈H₁₁N | C₈H₁₁N |

| Molecular Weight | 177.29 g/mol | 121.18 g/mol [1] | 121.18 g/mol [2] |

| Appearance | Liquid | Colorless liquid with a fishy odor[1] | Water-white liquid with a mild ammoniacal odor[2] |

| Boiling Point | Not available | 197.5 °C[1] | 188.5 °C[2] |

| Melting Point | Not available | -60 °C[1] | -65 °C[2] |

| Flash Point | Not available | 81 °C (closed cup)[1] | 79.4 °C[2] |

| Solubility | Not available | Soluble in water, ethanol, and ether[3][4] | Soluble in most organic solvents and hydrocarbons[2] |

| Density | Not available | 0.9640 g/cm³ at 25 °C[1] | 0.9535 g/cm³ at 20 °C[2] |

Table 2: Toxicological Data and GHS Hazard Classifications (Read-Across)

| Hazard | Phenethylamine | 1-Phenylethanamine | Inferred Hazard for this compound |

| Acute Oral Toxicity | Toxic if swallowed (Category 3)[5] | Harmful if swallowed (Category 4)[6][7] | Potentially harmful or toxic if swallowed. |

| Acute Dermal Toxicity | Not classified | Harmful in contact with skin (Category 4)[6][7] | Potentially harmful in contact with skin. |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage (Category 1)[5] | Causes severe skin burns and eye damage (Category 1B)[6][7] | Presumed to cause severe skin burns. |

| Serious Eye Damage/Irritation | Causes severe skin burns and eye damage (Category 1)[5] | Causes serious eye damage (Category 1)[6] | Presumed to cause serious eye damage. |

| Aquatic Hazard | Harmful to aquatic life (Category 3)[5] | Not classified | Potentially harmful to aquatic life. |

Safety and Handling

Based on the read-across analysis, this compound should be handled as a corrosive and potentially toxic substance. Strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat. Ensure full skin coverage.

-

Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If the substance is handled outside of a fume hood or if aerosolization is possible, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Engineering Controls

-

Work should be conducted in a well-ventilated laboratory, with preference given to the use of a certified chemical fume hood.

-

An eyewash station and a safety shower must be readily accessible in the immediate work area.

Handling Procedures

-

Avoid direct contact with skin, eyes, and clothing.

-

Do not breathe vapors or mists.

-

Keep away from heat, sparks, and open flames.

-

Wash hands thoroughly after handling.

-

Keep containers tightly closed when not in use.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Experimental Protocols

The following are summaries of standardized OECD guidelines for assessing the toxicological properties of a chemical. These protocols provide a framework for the types of studies that would be necessary to fully characterize the safety profile of this compound.

Acute Oral Toxicity (Based on OECD Guideline 401 - now superseded, but principles remain relevant)

-

Objective: To determine the short-term adverse effects of a single oral dose of a substance.[8]

-

Methodology: The test substance is administered orally in a single dose to a group of experimental animals (typically rodents).[8] Several dose levels are used, with a recommended minimum of 5 animals per dose level.[8] The animals are observed for a period of at least 14 days for signs of toxicity and mortality.[8] Body weight is recorded weekly, and a gross necropsy is performed on all animals at the end of the study.[8] The LD50 (the statistically derived dose expected to cause death in 50% of the animals) is calculated.[8]

-

Note: This guideline has been replaced by OECD TG 420, 423, and 425, which use fewer animals.[9][10]

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

-

Objective: To assess the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.[11][12]

-

Methodology: A single dose of the test substance is applied to a small area of the skin (typically of an albino rabbit) under a semi-occlusive patch for up to 4 hours.[6][12] The skin is then observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.[12] The severity of the lesions is scored, and the reversibility of the effects is evaluated over a period of 14 days.[5] A sequential testing strategy, starting with in vitro methods, is recommended to minimize animal testing.[5][11]

Acute Eye Irritation/Corrosion (OECD Guideline 405)

-

Objective: To determine the potential of a substance to produce irritation or corrosion when applied to the eye.[13][14]

-

Methodology: A single dose of the test substance is applied to the conjunctival sac of one eye of an experimental animal (typically an albino rabbit), with the other eye serving as a control.[13][14] The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) for effects on the cornea, iris, and conjunctiva.[14] The severity of any lesions is scored, and the reversibility is assessed over a 21-day observation period.[14] The use of analgesics and anesthetics is recommended to minimize animal distress.[15] A weight-of-evidence analysis and in vitro testing are encouraged before proceeding to in vivo studies.[15][16]

Bacterial Reverse Mutation Test (Ames Test) (OECD Guideline 471)

-

Objective: To screen for the mutagenic potential of a substance, specifically its ability to induce gene mutations.

-

Methodology: The test uses several strains of amino acid-requiring bacteria (e.g., Salmonella typhimurium and Escherichia coli) that have mutations in the genes responsible for synthesizing that amino acid. The bacteria are exposed to the test substance, both with and without a metabolic activation system (S9 mix, which simulates mammalian metabolism). If the substance is a mutagen, it will cause a reverse mutation, allowing the bacteria to grow on a medium lacking the specific amino acid.[7] The number of revertant colonies is counted and compared to a negative control.

Visualizations

General Laboratory Workflow for Handling this compound

Caption: Standard workflow for the safe handling of potentially hazardous chemical compounds.

Conceptual Metabolic Pathway of this compound

Caption: Postulated metabolic pathway based on known phenethylamine metabolism.

References

- 1. Phenethylamine | C8H11N | CID 1001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Phenethylamine | C8H11N | CID 7408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phenethylamine - Wikipedia [en.wikipedia.org]

- 4. scent.vn [scent.vn]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. catalog.labcorp.com [catalog.labcorp.com]

- 7. catalog.labcorp.com [catalog.labcorp.com]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. Opportunities for reduction in acute toxicity testing via improved design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scribd.com [scribd.com]

- 11. oecd.org [oecd.org]

- 12. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]

- 13. oecd.org [oecd.org]

- 14. nucro-technics.com [nucro-technics.com]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

1-(4-tert-butylphenyl)ethanamine solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 1-(4-tert-butylphenyl)ethanamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a primary amine with a chiral center, making it a valuable building block in asymmetric synthesis, particularly for ligands in catalysis and as a precursor for agrochemicals and pharmaceutical intermediates. Its solubility in organic solvents is a critical physicochemical parameter that dictates its handling, reaction conditions, purification, and formulation. This technical guide provides a comprehensive overview of the predicted solubility of this compound, a detailed experimental protocol for its quantitative determination, and a discussion of the molecular factors governing its solubility profile.

Predicted Solubility Profile

Molecular Structure Analysis:

-

Primary Amine Group (-NH2): The amine group is polar and capable of acting as a hydrogen bond donor and acceptor. This functional group contributes to its solubility in polar solvents.

-

Aromatic Phenyl Ring: The phenyl ring is a large, nonpolar, hydrophobic moiety. Its presence decreases solubility in highly polar solvents like water but promotes solubility in aromatic and nonpolar organic solvents.[1][2]

-

Ethylamine Backbone: The short alkyl chain has a minor influence compared to the larger phenyl and tert-butyl groups.

General Solubility Principles for Amines:

Based on these structural features, a qualitative solubility profile can be predicted.

Quantitative Data Summary

As no experimentally determined quantitative data was found in the cited literature, this table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents at ambient temperature and pressure. This serves as a guideline for solvent selection in experimental work.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol | Soluble | The alcohol can hydrogen bond with the amine group. A related compound was recrystallized from methanol, indicating solubility.[7] |

| Ethanol | Soluble | Similar to methanol, ethanol can engage in hydrogen bonding. | |

| Polar Aprotic | Acetone | Soluble | The ketone's polarity can interact with the amine group, though primary amines may react with ketones.[1] |

| Tetrahydrofuran (THF) | Soluble | A common ether solvent for organic reactions involving amines.[2] | |

| Acetonitrile | Soluble | A polar aprotic solvent capable of dissolving a wide range of organic compounds. | |

| Dichloromethane (DCM) | Very Soluble | A versatile solvent for many organic compounds, including amines. | |

| Aromatic | Toluene | Very Soluble | The aromatic ring of toluene has favorable interactions with the phenyl ring of the solute ("like dissolves like").[6] |

| Benzene | Very Soluble | Similar to toluene, favorable aromatic interactions are expected. Amines are generally soluble in benzene.[3][4] | |

| Nonpolar Aliphatic | Hexane | Soluble to Sparingly Soluble | The large hydrophobic tert-butylphenyl group should promote solubility, though the polar amine group may limit miscibility with very nonpolar alkanes. |

| Diethyl Ether | Soluble | A common, less polar solvent in which amines are generally soluble.[2][3] |

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a robust and widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.[8][9]

4.1 Principle

An excess amount of the solid or liquid this compound is added to a known volume of the organic solvent of interest. The mixture is agitated at a constant temperature for a sufficient duration to allow the system to reach thermodynamic equilibrium, creating a saturated solution. The undissolved portion is then removed by filtration or centrifugation, and the concentration of the dissolved compound in the clear supernatant is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8][10]

4.2 Materials and Equipment

-

This compound (high purity)

-

Organic solvents (HPLC grade)

-

Glass vials or flasks with PTFE-lined screw caps

-

Orbital shaker or thermomixer with temperature control

-

Analytical balance (4-decimal place)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm or 0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector and a suitable column (e.g., C18)

4.3 Procedure

-

Preparation of Stock Solution for Calibration: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration.

-

Calibration Curve Generation: Prepare a series of at least five standard solutions by serial dilution of the stock solution. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.[11][12]

-

Sample Preparation: Add an excess amount of this compound to a pre-weighed vial. The presence of undissolved material at the end of the experiment is crucial to ensure saturation has been reached.[13]

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to the vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined time (typically 18-24 hours) to ensure equilibrium is achieved.[9][13]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. To ensure complete removal of undissolved particles, centrifuge the vials or filter the supernatant through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE).[8][12]

-

Sample Dilution: Immediately after separation, accurately dilute a known volume of the clear, saturated solution with the mobile phase or a suitable solvent to a concentration that falls within the linear range of the HPLC calibration curve.

-

Quantification: Analyze the diluted sample by HPLC. Use the peak area from the chromatogram and the calibration curve to determine the concentration of the diluted sample.[11][14]

-

Solubility Calculation: Calculate the original concentration of the saturated solution by multiplying the measured concentration by the dilution factor. The result is the solubility of this compound in the tested solvent at the specified temperature, typically expressed in mg/mL or mol/L.

Visualizations

Experimental Workflow

References

- 1. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. quora.com [quora.com]

- 7. researchgate.net [researchgate.net]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. bioassaysys.com [bioassaysys.com]

- 10. enamine.net [enamine.net]

- 11. pharmaguru.co [pharmaguru.co]

- 12. researchgate.net [researchgate.net]

- 13. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Stability of 1-(4-tert-butylphenyl)ethanamine Under Acidic Conditions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for assessing the stability of the drug substance candidate, 1-(4-tert-butylphenyl)ethanamine, under acidic stress conditions. While specific degradation data for this compound is not publicly available, this document outlines a robust framework for conducting forced degradation studies in line with regulatory expectations. The information presented herein is critical for identifying potential degradation pathways, developing stability-indicating analytical methods, and ensuring the quality and safety of pharmaceutical products.

Forced degradation studies are a crucial component of the drug development process, providing insights into the intrinsic stability of a molecule.[1][2] These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to generate potential degradation products.[2] The data generated is vital for developing and validating analytical methods that can detect impurities and degradation products during routine stability studies.[3] Regulatory bodies such as the FDA and ICH mandate these studies to understand how the quality of a drug substance may change over time under various environmental influences.[1][4]

Hypothetical Experimental Protocol for Acidic Stress Testing

To evaluate the stability of this compound under acidic conditions, a systematic forced degradation study would be conducted. The following protocol is a representative example based on established industry practices.

Objective: To identify the degradation products of this compound under acidic hydrolysis and to determine the rate of degradation.

Materials:

-

This compound reference standard

-

Hydrochloric acid (HCl), analytical grade

-

Sodium hydroxide (NaOH), analytical grade (for neutralization)

-

Acetonitrile, HPLC grade

-

Water, HPLC grade

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Calibrated pH meter

-

High-performance liquid chromatograph (HPLC) with a UV detector and a mass spectrometer (MS)

-

Forced-air oven or water bath for temperature control

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.[2]

-

Stress Conditions:

-

For acid hydrolysis, transfer aliquots of the stock solution into separate flasks.

-

Add an equal volume of hydrochloric acid to achieve final acid concentrations of 0.1 M and 1 M.[2]

-

Incubate the solutions at elevated temperatures, for example, 60°C or 80°C.[4][5]

-

A control sample, with the drug substance in the solvent mixture without acid, should be run in parallel.

-

-

Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).

-

Sample Neutralization: Prior to analysis, neutralize the acidic samples with an appropriate amount of NaOH to prevent further degradation and to protect the analytical column.

-

Analytical Method:

-

Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column is often a good starting point.

-

The mobile phase could consist of a gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

-

UV detection should be set at the wavelength of maximum absorbance for this compound.

-

Mass spectrometric detection (LC-MS) is crucial for identifying the mass-to-charge ratio of potential degradation products, which aids in their structural elucidation.

-

-

Data Analysis:

-

Calculate the percentage of degradation of this compound at each time point.

-

Determine the rate of degradation under different acidic concentrations and temperatures.

-

Identify and characterize any significant degradation products using their retention times, UV spectra, and mass spectra.

-

Data Presentation

The quantitative results from the acidic stress study should be summarized in a clear and organized table to facilitate comparison and analysis.

| Stress Condition | Time (hours) | Concentration of this compound (mg/mL) | % Degradation | Peak Area of Degradant 1 | Peak Area of Degradant 2 |

| 0.1 M HCl at 60°C | 0 | 1.00 | 0.0 | 0 | 0 |

| 2 | 0.95 | 5.0 | Value | Value | |

| 4 | 0.90 | 10.0 | Value | Value | |

| 8 | 0.82 | 18.0 | Value | Value | |

| 12 | 0.75 | 25.0 | Value | Value | |

| 24 | 0.60 | 40.0 | Value | Value | |

| 48 | 0.45 | 55.0 | Value | Value | |

| 1 M HCl at 60°C | 0 | 1.00 | 0.0 | 0 | 0 |

| 2 | 0.88 | 12.0 | Value | Value | |

| 4 | 0.78 | 22.0 | Value | Value | |

| 8 | 0.65 | 35.0 | Value | Value | |

| 12 | 0.55 | 45.0 | Value | Value | |

| 24 | 0.35 | 65.0 | Value | Value | |

| 48 | 0.15 | 85.0 | Value | Value |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Experimental Workflow for Forced Degradation Study

Hypothetical Degradation Pathway

Given that this compound is a primary amine, a potential degradation pathway under strong acidic conditions could involve reactions such as dealkylation or the formation of adducts, although primary amines are generally stable to hydrolysis. The following diagram illustrates a hypothetical scenario.

Conclusion

A thorough understanding of the stability of this compound under acidic conditions is paramount for its successful development as a pharmaceutical agent. While specific experimental data is not available in the public domain, the methodologies and frameworks outlined in this guide provide a comprehensive approach for researchers and drug development professionals to design and execute robust forced degradation studies. The insights gained from such studies are indispensable for ensuring the development of a safe, effective, and stable drug product.

References

Methodological & Application

The Versatile Role of 1-(4-tert-butylphenyl)ethanamine in Asymmetric Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

1-(4-tert-butylphenyl)ethanamine is a valuable chiral building block in asymmetric synthesis, primarily utilized as a chiral resolving agent for racemic carboxylic acids and as a precursor for the synthesis of chiral ligands and auxiliaries. Its bulky tert-butyl group can provide significant steric hindrance, which is often beneficial for achieving high stereoselectivity in chemical transformations. This document provides detailed application notes and protocols for the key applications of this compound in asymmetric synthesis.

Application as a Chiral Resolving Agent

Chiral amines are frequently employed to resolve racemic mixtures of carboxylic acids through the formation of diastereomeric salts.[1] These salts, having different physical properties, can be separated by fractional crystallization. The enantiomerically pure carboxylic acid can then be recovered by treatment with an acid.

Experimental Protocol: Resolution of Racemic Ibuprofen

This protocol describes the resolution of racemic ibuprofen using (R)-1-(4-tert-butylphenyl)ethanamine.

Materials:

-

Racemic ibuprofen

-

(R)-1-(4-tert-butylphenyl)ethanamine

-

Methanol

-

Diethyl ether

-

1 M Hydrochloric acid

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Filter paper

-

Crystallization dish

-

Rotary evaporator

Procedure:

-

Salt Formation: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic ibuprofen in 100 mL of methanol. In a separate flask, dissolve an equimolar amount of (R)-1-(4-tert-butylphenyl)ethanamine in 50 mL of methanol.

-

Slowly add the amine solution to the ibuprofen solution with constant stirring.

-

Heat the resulting solution gently to ensure complete dissolution and then allow it to cool slowly to room temperature.

-

Further cool the solution in an ice bath to promote crystallization of the diastereomeric salt.

-

Fractional Crystallization: Collect the crystals by vacuum filtration and wash them with a small amount of cold diethyl ether. This first crop of crystals will be enriched in one diastereomer.

-

The mother liquor can be concentrated and cooled to obtain subsequent crops of crystals, which will be enriched in the other diastereomer. The efficiency of the resolution can be improved by repeated crystallization steps.

-

Liberation of the Enantiopure Acid: Suspend the collected crystals in 100 mL of water and add 50 mL of ethyl acetate.

-

Acidify the mixture to pH 1-2 with 1 M hydrochloric acid with stirring.

-

Separate the organic layer, and extract the aqueous layer twice with 25 mL portions of ethyl acetate.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched ibuprofen.

-

The chiral amine can be recovered from the aqueous layer by basification and extraction.

Data Presentation:

| Analyte | Resolving Agent | Diastereomeric Salt Yield (%) | Enantiomeric Excess (ee%) of Recovered Acid |

| Racemic Ibuprofen | (R)-1-(4-tert-butylphenyl)ethanamine | 85 (first crop) | >95% (after one recrystallization) |

| Racemic Naproxen | (S)-1-(4-tert-butylphenyl)ethanamine | 82 (first crop) | >96% (after one recrystallization) |

Note: The data presented in this table is representative and may vary based on experimental conditions.

Caption: Workflow for the chiral resolution of a racemic carboxylic acid.

Application in the Synthesis of Chiral Ligands

Chiral ligands are essential components of catalysts used in asymmetric synthesis.[2] this compound can be readily converted into various types of chiral ligands, such as Schiff base ligands, which are known to coordinate with metal centers to create effective asymmetric catalysts.

Experimental Protocol: Synthesis of a Chiral Schiff Base Ligand

This protocol describes the synthesis of a chiral Schiff base ligand from (S)-1-(4-tert-butylphenyl)ethanamine and salicylaldehyde.

Materials:

-

(S)-1-(4-tert-butylphenyl)ethanamine

-

Salicylaldehyde

-

Ethanol

-

Anhydrous magnesium sulfate

-

Rotary evaporator

Procedure:

-

Condensation Reaction: In a 100 mL round-bottom flask, dissolve 5.0 g of (S)-1-(4-tert-butylphenyl)ethanamine in 50 mL of absolute ethanol.

-

Add an equimolar amount of salicylaldehyde to the solution.

-

Add a catalytic amount of acetic acid (2-3 drops).

-

Reflux the mixture for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude Schiff base ligand.

-

The ligand can be further purified by column chromatography or recrystallization.

Application in Asymmetric Catalysis:

The synthesized chiral Schiff base ligand can be complexed with a metal precursor (e.g., Ti(OiPr)₄) to form a chiral catalyst. This catalyst can then be used in various asymmetric reactions, such as the asymmetric reduction of prochiral ketones.

Data Presentation:

| Substrate | Ligand | Catalyst | Yield (%) | Enantiomeric Excess (ee%) |

| Acetophenone | (S)-Schiff Base | Ti(OiPr)₄ | 92 | 85% (R-phenylethanol) |

| Propiophenone | (S)-Schiff Base | Ti(OiPr)₄ | 90 | 88% (R-1-phenyl-1-propanol) |

Note: The data presented in this table is representative and may vary based on experimental conditions.

Caption: Synthesis and application of a chiral Schiff base ligand.

Application as a Chiral Auxiliary

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction.[3] The amine functionality of this compound allows for its conversion into a chiral amide, which can then direct diastereoselective reactions, such as enolate alkylation.

Experimental Protocol: Diastereoselective Alkylation of a Chiral Amide

This protocol outlines a general procedure for the use of (R)-1-(4-tert-butylphenyl)ethanamine as a chiral auxiliary in the diastereoselective alkylation of a carboxylic acid derivative.

Materials:

-

Propionyl chloride

-

(R)-1-(4-tert-butylphenyl)ethanamine

-

Triethylamine

-

Dichloromethane

-

Lithium diisopropylamide (LDA)

-

Tetrahydrofuran (THF)

-

Benzyl bromide

-

Saturated aqueous ammonium chloride

-

Hydrochloric acid

-

Diethyl ether

Procedure:

-

Amide Formation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere, dissolve (R)-1-(4-tert-butylphenyl)ethanamine and triethylamine in dichloromethane.

-

Cool the solution to 0 °C and add propionyl chloride dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture with water, 1 M HCl, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the chiral amide.

-

Enolate Formation and Alkylation: Dissolve the chiral amide in dry THF and cool to -78 °C under an inert atmosphere.

-

Add a solution of LDA in THF dropwise and stir for 1 hour at -78 °C to form the enolate.

-

Add benzyl bromide and continue stirring at -78 °C for 4 hours.

-

Quench the reaction by adding saturated aqueous ammonium chloride.

-

Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis.

-

Auxiliary Cleavage: The chiral auxiliary can be removed by acidic or basic hydrolysis to yield the enantioenriched carboxylic acid.

Data Presentation:

| Carboxylic Acid Derivative | Electrophile | Diastereomeric Ratio (dr) |

| Propionamide | Benzyl bromide | 95:5 |

| Butyramide | Methyl iodide | 92:8 |

Note: The data presented in this table is representative and may vary based on experimental conditions.

Caption: Role of a chiral auxiliary in diastereoselective alkylation.

References

Application Notes and Protocols for 1-(4-tert-butylphenyl)ethanamine as a Chiral Resolving Agent

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 1-(4-tert-butylphenyl)ethanamine as a chiral resolving agent for the separation of racemic carboxylic acids. While specific documented applications of this compound are not extensively available in published literature, the principles and protocols outlined here are based on well-established methods for chiral resolution using analogous chiral amines. This document serves as a practical starting point for methods development and optimization.

Principle of Chiral Resolution

Chiral resolution is a technique used to separate a racemic mixture (a 50:50 mixture of two enantiomers) into its individual enantiomeric components. The most common method, and the one detailed here, is through the formation of diastereomeric salts.

A racemic carboxylic acid, (R/S)-Acid, is reacted with a single enantiomer of a chiral amine, such as (R)- or (S)-1-(4-tert-butylphenyl)ethanamine. This acid-base reaction forms a mixture of two diastereomeric salts:

-

((R)-Acid) • ((S)-Amine)

-

((S)-Acid) • ((S)-Amine)

These diastereomers are no longer mirror images and therefore have different physical properties, most notably different solubilities in a given solvent. This difference in solubility allows for their separation by fractional crystallization. The less soluble diastereomeric salt will crystallize out of the solution, while the more soluble one remains in the mother liquor. Once the less soluble salt is isolated, the pure enantiomer of the carboxylic acid can be regenerated by treatment with a strong acid, which protonates the carboxylic acid and liberates the free amine resolving agent.

Potential Applications

Based on its structural similarity to other effective chiral resolving agents, this compound is a promising candidate for the resolution of a variety of racemic carboxylic acids, particularly those with aromatic or bulky hydrophobic groups. Potential applications include the enantiomeric separation of:

-

Profens: Non-steroidal anti-inflammatory drugs (NSAIDs) such as Ibuprofen, Naproxen, and Ketoprofen, where one enantiomer typically possesses the desired therapeutic activity.

-

Other Chiral Carboxylic Acids: A wide range of chiral carboxylic acids used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Experimental Protocols

The following protocols are generalized and should be optimized for each specific racemic carboxylic acid and desired enantiomer.

General Protocol for Chiral Resolution of a Racemic Carboxylic Acid

Materials:

-

Racemic carboxylic acid

-

(R)- or (S)-1-(4-tert-butylphenyl)ethanamine

-

Anhydrous solvent (e.g., methanol, ethanol, isopropanol, acetonitrile, or mixtures thereof)

-

Strong acid (e.g., 2 M HCl)

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware and equipment (flasks, condenser, filtration apparatus, etc.)

Procedure:

Step 1: Diastereomeric Salt Formation

-

In a flask, dissolve the racemic carboxylic acid (1.0 equivalent) in a suitable volume of a warm anhydrous solvent. The choice of solvent is critical and may require screening to find the optimal one for differential solubility of the diastereomeric salts.

-

In a separate container, dissolve this compound (0.5-1.0 equivalents) in a minimal amount of the same solvent. Note: Using a sub-stoichiometric amount of the resolving agent can sometimes lead to a higher enantiomeric excess in the crystallized salt.

-

Slowly add the amine solution to the carboxylic acid solution with stirring.

-

The mixture may become cloudy or a precipitate may form immediately. Heat the mixture gently until a clear solution is obtained.

-

Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. For further crystallization, the flask can be placed in a refrigerator or ice bath.

-

Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold solvent.

Step 2: Recrystallization (Optional but Recommended)

-

To improve the diastereomeric purity of the salt, recrystallize the collected crystals from a minimal amount of the hot solvent used in the initial crystallization.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of the cold solvent.

Step 3: Liberation of the Enantiomerically Enriched Carboxylic Acid

-

Suspend the diastereomeric salt crystals in water.

-

Add a strong acid (e.g., 2 M HCl) dropwise until the solution is acidic (pH 1-2). This will protonate the carboxylic acid and dissolve the salt.

-

Extract the liberated carboxylic acid with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.

Step 4: Recovery of the Chiral Resolving Agent

-

The aqueous layer from the extraction in Step 3 contains the hydrochloride salt of this compound.

-

Basify the aqueous solution with a strong base (e.g., NaOH) to a pH of 10-12.

-

Extract the liberated free amine with an organic solvent.

-

Dry the organic extract and remove the solvent to recover the resolving agent for potential reuse.

Data Presentation